molecular formula C4Cl2F6 B146596 2-Butene, 2,3-dichlorohexafluoro- CAS No. 303-04-8

2-Butene, 2,3-dichlorohexafluoro-

Cat. No.: B146596
CAS No.: 303-04-8
M. Wt: 232.94 g/mol
InChI Key: XDIDQEGAKCWQQP-OWOJBTEDSA-N
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Description

2-Butene, 2,3-dichlorohexafluoro-, also known as 2-Butene, 2,3-dichlorohexafluoro-, is a useful research compound. Its molecular formula is C4Cl2F6 and its molecular weight is 232.94 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butene, 2,3-dichlorohexafluoro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Chlorofluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butene, 2,3-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Butene, 2,3-dichlorohexafluoro- plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with dry diglyme and sodium borohydride, leading to the separation of its cis- and trans-isomers . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.

Cellular Effects

The effects of 2-Butene, 2,3-dichlorohexafluoro- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

At the molecular level, 2-Butene, 2,3-dichlorohexafluoro- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s unique structure allows it to interact with various molecular targets, providing insights into its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butene, 2,3-dichlorohexafluoro- change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Butene, 2,3-dichlorohexafluoro- vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses leading to toxic or adverse effects. It is essential to determine the optimal dosage for achieving the desired biochemical effects without causing harm .

Metabolic Pathways

2-Butene, 2,3-dichlorohexafluoro- is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Butene, 2,3-dichlorohexafluoro- within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine its effectiveness in different cellular environments .

Subcellular Localization

The subcellular localization of 2-Butene, 2,3-dichlorohexafluoro- affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for optimizing its use in biochemical research .

Properties

IUPAC Name

(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDQEGAKCWQQP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073161, DTXSID001234567
Record name 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-
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Record name (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 2,3-Dichlorohexafluoro-2-butene
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CAS No.

2418-21-5, 303-04-8, 11111-49-2
Record name (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Record name 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
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Record name 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)-
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Record name Hexafluorodichlorobutene
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Record name 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichlorohexafluorobut-2-ene
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Record name 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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